molecular formula C4H5Br2N3O B567107 2-Amino-5-bromopyrimidin-4-ol hydrobromide CAS No. 1215597-17-3

2-Amino-5-bromopyrimidin-4-ol hydrobromide

Cat. No. B567107
M. Wt: 270.912
InChI Key: FBEVHQMVCKKOOY-UHFFFAOYSA-N
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Description

“2-Amino-5-bromopyrimidin-4-ol hydrobromide” is a chemical compound with the CAS Number: 1215597-17-3 . It has a molecular weight of 270.91 . The compound appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-5-bromo-4-pyrimidinol hydrobromide . The InChI code for this compound is 1S/C4H4BrN3O.BrH/c5-2-1-7-4 (6)8-3 (2)9;/h1H, (H3,6,7,8,9);1H .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder or crystals . The storage temperature for this compound is at refrigerator conditions .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Complex Compounds : This compound is used in synthesizing 2-(5-bromopyrimidineazo) hydroquinone, which exhibits a color reaction with metallic ions like Cu2+, Ni2+, Co2+, Cd2+, and Ag+ (Chu Zhao-hua, 2009).
  • Supramolecular Assembly : It plays a role in the synthesis of trezimide and tennimide imide-based macrocycles, contributing to macrocyclization and forming part of the structure in these macrocycles (P. Mocilac & J. Gallagher, 2014).
  • Derivatives Formation : It is key in obtaining 4-amino-5-bromo-2-substituted-aminopyrimidines, leading to the formation of new thiazolo[4,5-d] pyrimidine derivatives (M. Bakavoli, M. Nikpour, M. Rahimizadeh, 2006).

Material Science and Coordination Chemistry

  • In Coordination Polymers : It is utilized in forming coordination polymers with copper, exhibiting interesting structural properties, as seen in the synthesis of (2-amino-5-bromopyrimidine)bromocopper(I) (B. Prince & M. Turnbull, 1997).
  • Metal Complex Formation : The compound contributes to the formation of metal complexes with different metallic ions, displaying potential in the development of new materials (Sebastian E Andrews et al., 2006).

Analytical Chemistry Applications

  • Kinetic Studies : Its deamination kinetics in aqueous alkaline solutions have been studied, offering insights into reaction mechanisms and rates (E. Kalatzis, 1969).

Miscellaneous Applications

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

2-amino-5-bromo-1H-pyrimidin-6-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O.BrH/c5-2-1-7-4(6)8-3(2)9;/h1H,(H3,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEVHQMVCKKOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680923
Record name 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromopyrimidin-4-ol hydrobromide

CAS RN

1215597-17-3
Record name 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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